(2-Aminophenyl)(4-benzhydryl-1-piperazinyl)-methanone
Description
(2-Aminophenyl)(4-benzhydryl-1-piperazinyl)-methanone is a methanone derivative featuring a 2-aminophenyl group linked to a piperazine ring substituted at the 4-position with a benzhydryl (diphenylmethyl) moiety. The benzhydryl group introduces significant steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility, membrane permeability, and target binding .
Properties
IUPAC Name |
(2-aminophenyl)-(4-benzhydrylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c25-22-14-8-7-13-21(22)24(28)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMQDOIETQJCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Piperazine Derivatives
A common strategy involves functionalizing the piperazine ring through nucleophilic substitution. The benzhydryl group (diphenylmethyl) is introduced via reaction between piperazine and benzhydryl halides (e.g., benzhydryl chloride) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). For instance, 4-benzhydrylpiperazine is synthesized by heating piperazine with benzhydryl chloride at 80–100°C for 12–24 hours, achieving yields of 65–75%. Subsequent acylation with 2-nitrobenzoyl chloride forms the methanone intermediate, which is reduced to the final 2-aminophenyl derivative using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite.
Key Reaction Parameters:
Coupling Reactions Using Carbodiimide Reagents
The methanone bridge is alternatively constructed via coupling between 4-benzhydrylpiperazine and 2-aminobenzoic acid derivatives. Patent US10111854B2 describes a method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2-nitrobenzoic acid, followed by coupling with 4-benzhydrylpiperazine. The nitro group is subsequently reduced to an amine using iron powder in acidic methanol, yielding the target compound with 55–65% overall efficiency.
Optimization Insights:
Reductive Amination of Ketone Intermediates
A third approach employs reductive amination to concurrently form the methanone and amine functionalities. A ketone precursor, such as (2-nitrophenyl)(4-benzhydrylpiperazin-1-yl)methanone, is treated with ammonium formate and palladium on carbon in methanol under reflux. This one-pot method reduces both the nitro group and the imine intermediate, yielding the amine directly with 70–75% efficiency.
Advantages:
-
Fewer Steps: Eliminates separate reduction stages.
-
Solvent System: Methanol/water (9:1) for improved solubility.
Reaction Optimization and Scalability
Catalytic Systems
Transition metal catalysts, particularly palladium, are critical for nitro reductions. Patent WO2009057133A2 highlights that Pd-C in methanol under hydrogen atmosphere achieves >95% conversion, whereas iron/HCl systems require longer durations (8–12 hours) for comparable results.
Catalyst Comparison:
| Catalyst | Conditions | Conversion |
|---|---|---|
| Pd-C (5%) | H₂ (1 atm), MeOH | 95% |
| Fe/HCl | 50°C, 8 hours | 85% |
| Na₂S₂O₄ | RT, 4 hours | 70% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material. Residual solvents (DMF, THF) are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Applications and Industrial Relevance
The compound’s structural motifs suggest potential as a dopamine receptor modulator or antimicrobial agent, though specific biological data remain undisclosed in public patents. Its synthesis is scalable to kilogram batches, with cost drivers being palladium catalysts and chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(4-benzhydryl-1-piperazinyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Aminophenyl)(4-benzhydryl-1-piperazinyl)-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(4-benzhydryl-1-piperazinyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Key structural analogs differ in the substituents attached to the piperazine ring, which critically impact biological activity and physicochemical properties.
| Compound Name | Piperazine Substituent | Key Properties/Findings | Reference |
|---|---|---|---|
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 4-Fluorobenzyl | - Yield: 80% (synthesis). - NMR data indicates aromatic proton shifts due to electron-withdrawing fluorine. - Explored as a tyrosine kinase inhibitor fragment. |
|
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 3-Chlorophenyl | - Higher molecular weight (367.85 g/mol). - Potential for enhanced halogen bonding in target interactions. |
|
| 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone | Benzhydryl + indole linkage | - CAS: 850747-36-3. - Demonstrates the steric influence of benzhydryl on solubility and crystallinity. |
|
| (2-Aminophenyl)(pyrrolidin-1-yl)methanone | Pyrrolidine (non-piperazine) | - Market analysis (2020–2025) highlights lower industrial adoption vs. piperazine analogs. - Reduced ring size alters conformational flexibility. |
Key Observations:
- Electron-Withdrawing Groups (e.g., fluorine in ): Enhance stability and influence aromatic proton environments.
- Halogenated Aromatics (e.g., chloro in ): May enhance target binding via halogen bonding.
Example Syntheses:
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (): Reacts 4-nitrobenzoyl chloride with 1-methylpiperazine in dichloromethane (DCM) and triethylamine.
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (): Achieves 80% yield through ethanol purification.<br>- ¹H NMR (CDCl₃): δ 7.27–6.68 (aromatic protons), 4.31 (NH₂), 3.62–2.43 (piperazine CH₂) .
Benzhydryl-Containing Analogs (e.g., ):
- Likely requires bulky substituent-tolerant conditions (e.g., anhydrous solvents, slow addition to avoid side reactions).
Challenges:
Pharmacological and Physicochemical Properties
Thermal Stability:
- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by hydrogen bonding .
- Benzhydryl Derivatives : Expected higher decomposition temperatures due to aromatic stacking, though direct data are unavailable.
Solubility and Crystallinity:
- Piperazinyl Methanones with Polar Groups: Improved aqueous solubility (e.g., nitro or amino substituents).
- Benzhydryl Analogs : Likely exhibit low solubility in polar solvents, as seen in similar compounds precipitating in hexane .
Biological Activity
(2-Aminophenyl)(4-benzhydryl-1-piperazinyl)-methanone, also known as 2-[(4-benzhydryl-1-piperazinyl)carbonyl]aniline, is a compound with the molecular formula C24H25N3O and a molecular weight of approximately 371.48 g/mol. Its unique structure features an aminophenyl group and a piperazine ring, both of which are common in various pharmacologically active compounds. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Neuropharmacological Potential
Research indicates that this compound may exhibit significant neuropharmacological activities. The presence of structural motifs such as the piperazine ring suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which play crucial roles in mood regulation and psychotropic effects.
Key Findings:
- Serotonin Receptors: Preliminary studies suggest that this compound may bind to serotonin receptors, potentially influencing mood and anxiety disorders.
- Dopamine Receptors: Similar interactions with dopamine receptors could indicate applications in treating conditions like schizophrenia or Parkinson's disease.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through comparisons with structurally similar compounds. A summary of related compounds is presented in the table below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone | C19H19N3O2 | Contains a benzofuran moiety; potential neuroprotective effects. |
| (2-Aminophenyl)(4-bromophenyl)methanone | C13H10BrNO | Bromine substitution may enhance lipophilicity; studied for anti-cancer properties. |
| 1-(4-Benzhydryl)piperazine | C23H26N2 | Lacks carbonyl functionality; primarily studied for central nervous system effects. |
These comparisons highlight the unique attributes of this compound, particularly its dual functionality as both an amine and a ketone, which may confer distinct biological activities compared to its analogs.
The specific biological mechanisms underlying the activity of this compound require further investigation. However, existing studies suggest several potential pathways:
- Inhibition of Enzymatic Activity: Some derivatives have shown inhibitory effects on enzymes such as carbonic anhydrase, which plays a role in various physiological processes .
- Antioxidant Properties: Certain studies have indicated that compounds within this class may possess antioxidant properties, contributing to their potential therapeutic effects against oxidative stress-related diseases .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic synthesis techniques. For instance, one common synthetic route includes coupling reactions that yield high purity products suitable for biological evaluation .
In Vitro Studies
In vitro evaluations have demonstrated that various derivatives exhibit promising biological activities:
- Tyrosinase Inhibition: Compounds similar to this compound have been tested for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Some derivatives showed significant inhibitory activity with IC50 values comparable to established inhibitors .
Safety and Toxicology
While initial findings suggest potential therapeutic benefits, safety assessments are crucial. Preliminary toxicity studies indicate that certain derivatives do not exhibit cytotoxic effects at concentrations up to 25 μM . Further toxicological evaluations are necessary to establish safety profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing (2-Aminophenyl)(4-benzhydryl-1-piperazinyl)-methanone with high purity?
- Methodological Answer : The synthesis of piperazine derivatives typically involves multi-step organic reactions, including nucleophilic substitution, condensation, or coupling reactions. For example, similar compounds (e.g., CAS 695167-07-8) are synthesized via:
- Step 1 : Formation of the piperazine core using benzyl halides or carbonyl precursors under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF) .
- Step 2 : Functionalization of the 2-aminophenyl group via Buchwald-Hartwig amination or reductive amination .
- Critical Parameters : Reaction temperature (often 80–120°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl precursor). Purity is confirmed via HPLC (>95%) and NMR (absence of residual solvent peaks) .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the presence of the benzhydryl group (δ 5.2–5.5 ppm for CH in benzhydryl) and the 2-aminophenyl moiety (δ 6.5–7.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z ~405) and fragmentation patterns (e.g., loss of CO from the methanone group) .
- FT-IR : Confirms carbonyl stretch (C=O at ~1650–1700 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) .
Q. How can researchers design initial pharmacological screening assays to evaluate its bioactivity?
- Methodological Answer :
- Target Selection : Prioritize receptors common to piperazine derivatives (e.g., serotonin 5-HT₁A/2A, dopamine D₂). Use radioligand binding assays (e.g., [³H]WAY-100635 for 5-HT₁A) .
- In Vitro Models : Cell lines expressing human receptors (e.g., HEK293) with cAMP or calcium flux readouts. IC₅₀ values <1 μM suggest high potency .
- Positive Controls : Compare to known agonists/antagonists (e.g., buspirone for 5-HT₁A) to validate assay conditions .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies (e.g., partial agonism vs. antagonism) be resolved for this compound?
- Methodological Answer :
- Mechanistic Studies : Perform functional assays (e.g., β-arrestin recruitment vs. G-protein activation) to distinguish biased signaling .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding poses in active vs. inactive receptor conformations .
- Dose-Response Curves : Test a wider concentration range (e.g., 10⁻¹²–10⁻⁴ M) to identify biphasic effects .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties while retaining target affinity?
- Methodological Answer :
- Structural Modifications :
- Lipophilicity Reduction : Replace benzhydryl with smaller substituents (e.g., 4-fluorophenyl) to improve solubility .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) to block CYP450 oxidation sites .
- In Silico Tools : Use QSAR models to predict logP and plasma protein binding .
- In Vivo Testing : Monitor half-life (t½) in rodent models after IV/PO administration .
Q. How can computational methods clarify discrepancies between in vitro binding data and in vivo efficacy?
- Methodological Answer :
- MD Simulations : Simulate receptor-ligand dynamics over 100+ ns to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets (e.g., 5-HT₁A D116A) to validate key interactions .
- PK/PD Modeling : Integrate in vitro IC₅₀ and in vivo clearance data to predict effective doses .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC₅₀ values across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (e.g., 1% DMSO, pH 7.4) and cell passage numbers .
- Orthogonal Assays : Confirm results with alternative methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Meta-Analysis : Pool data from ≥3 independent labs to identify outliers (e.g., via Grubbs’ test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
